
2-Amino-N-(4-fluoro-2-methylphenyl)acetamide
Overview
Description
2-Amino-N-(4-fluoro-2-methylphenyl)acetamide is an organic compound with the molecular formula C9H11FN2O. It is a derivative of acetamide, featuring an amino group and a substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(4-fluoro-2-methylphenyl)acetamide typically involves the reaction of 4-fluoro-2-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the desired acetamide derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(4-fluoro-2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
2-Amino-N-(4-fluoro-2-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-N-(4-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating inflammatory responses and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-(2-fluoro-4-methylphenyl)acetamide
- 4-Fluoro-2-methylphenol
- 4-Fluoro-N-(2-methylpentan-2-yl)aniline
Uniqueness
2-Amino-N-(4-fluoro-2-methylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
Overview
2-Amino-N-(4-fluoro-2-methylphenyl)acetamide is an organic compound with the molecular formula . It is a derivative of acetamide, characterized by the presence of an amino group and a substituted phenyl ring. The compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 4-fluoro-2-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. This nucleophilic substitution reaction yields the desired acetamide derivative. The structural uniqueness of this compound, particularly its substitution pattern on the phenyl ring, contributes to its distinct chemical and biological properties.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. In vitro assays have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics. The mechanism behind this activity likely involves interference with bacterial cell wall synthesis or function .
Anti-inflammatory Effects
Research has also explored the anti-inflammatory properties of this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response by mediating the production of prostaglandins. In particular, studies have reported that derivatives similar to this compound can effectively suppress COX-2 activity, leading to a reduction in inflammation markers in animal models .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- In Vitro Studies : A study investigated the inhibitory effects of various derivatives on COX enzymes using an assay kit. Results indicated that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib, highlighting their potential therapeutic applications .
- Animal Models : In vivo experiments using carrageenan-induced paw edema models demonstrated that compounds structurally related to this compound significantly reduced swelling and inflammation, further supporting its anti-inflammatory potential .
- Structure-Activity Relationship (SAR) : The structural features of this compound were analyzed to understand how different substituents affect its biological activity. Variations in the phenyl ring substitution were found to influence both antimicrobial and anti-inflammatory efficacy, guiding future drug design efforts .
Properties
IUPAC Name |
2-amino-N-(4-fluoro-2-methylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c1-6-4-7(10)2-3-8(6)12-9(13)5-11/h2-4H,5,11H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPZJCBLPCNAGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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